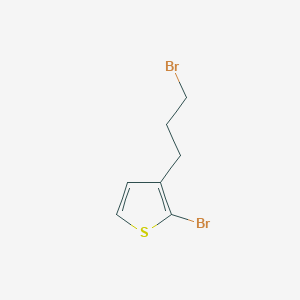
3-(1-Aminobutan-2-yl)oxan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminobutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxan-3-ol can be achieved through various methods. One common approach involves the reduction of ®-3-aminobutanoic acid using sodium aluminum hydride. This method provides isolated yields ranging from 61-67% with purity ranging from 96-99% . Another method involves the enzymatic process, where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as cost considerations.
化学反应分析
Types of Reactions
3-(1-Aminobutan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce various alcohols.
科学研究应用
3-(1-Aminobutan-2-yl)oxan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(1-Aminobutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of these enzymes and receptors, ultimately affecting biological processes .
相似化合物的比较
Similar Compounds
- 3-(1-Aminobutan-2-yl)oxan-2-ol
- 3-(1-Aminobutan-2-yl)oxan-4-ol
- 3-(1-Aminobutan-2-yl)oxan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)oxan-3-ol is unique due to its specific structure, which includes an oxane ring and an amino group at the 1-position of the butan-2-yl chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-(1-aminobutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |
InChI 键 |
YLEPOZOCPJISMY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
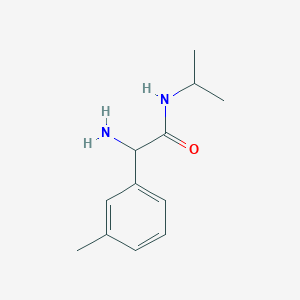

![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
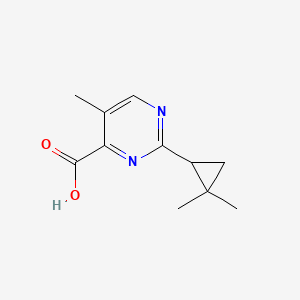
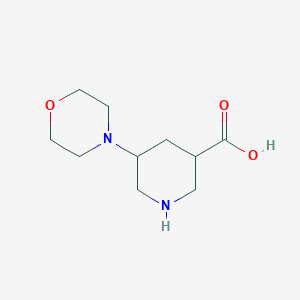
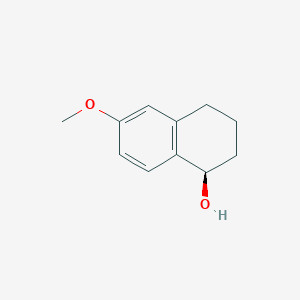


![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)

